molecular formula C20H20N4O3 B12186096 N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B12186096
M. Wt: 364.4 g/mol
InChI Key: ANOQEYHTADHGAU-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound featuring a 4-methyl-3-oxo-3,4-dihydroquinoxaline core linked via a propanamide chain to a 4-acetamidophenyl group. The compound’s molecular formula is inferred as C₂₀H₂₀N₄O₃ (molecular weight ~388.4 g/mol), derived from its structural components:

  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline: Provides a bicyclic aromatic system with two nitrogen atoms and a ketone group.
  • Propanamide linker: Bridges the quinoxaline and acetamidophenyl groups, adding conformational flexibility.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-14-7-9-15(10-8-14)22-19(26)12-11-17-20(27)24(2)18-6-4-3-5-16(18)23-17/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

ANOQEYHTADHGAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling and Cyclization

De Brabander’s method employs Ullmann-type coupling of chiral α-amino acids (e.g., phenylglycine) with N-Boc-2-iodoanilines under CuI (5 mol%) and Cs₂CO₃ (2.1 equiv) in DMSO at room temperature, achieving 51–90% yields. Subsequent cyclization with trifluoroacetic acid (TFA) in CH₂Cl₂ yields 3-substituted dihydroquinoxalin-2-ones with >98% enantiomeric excess (ee). For the target compound, substituting the amino acid with a methyl-bearing precursor (e.g., 4-methylvaline) would introduce the C4 methyl group.

Michael Addition/Cyclization Cascades

A Michael addition/cyclization cascade using o-phenylenediamines and nitromethyl substrates generates 3-nitromethyl derivatives. While this method produces regioisomeric mixtures with unsymmetrical diamines (51–81% yields), selective reduction of the nitro group could yield a propanamide precursor.

Bargellini Reaction for 3,3-Disubstituted Systems

Stokes et al. demonstrated the Bargellini reaction of o-phenylenediamines with trichloromethylcarbinols under phase-transfer conditions (N-benzyl-N,N-diethylethanaminium chloride, 50% NaOH, CH₂Cl₂), yielding 3,3-disubstituted dihydroquinoxalin-2-ones (33–93% yields). This method could introduce a methyl group at C4 by selecting methyl-substituted carbinols.

Functionalization with the Propanamide Linker

The propanamide chain is introduced via amidation or conjugate addition.

Amidation of Carboxylic Acid Intermediates

The patent CN101337906B describes a high-yield (≥96%) amidation between isobutyryl methyl acetate and aniline using 4-dimethylaminopyridine (DMAP) at 80–120°C. Adapting this method, the quinoxaline core’s carboxylic acid derivative (generated via hydrolysis of a methyl ester) could react with 3-aminopropanamide under similar conditions.

Nucleophilic Acyl Substitution

Ambeed’s protocol uses potassium carbonate in acetone to facilitate nucleophilic substitution between a propanamide chloride and an amine. Applying this to the quinoxaline core, 3-chloropropanoyl chloride could react with the C2 amine of dihydroquinoxalin-2-one, followed by coupling to 4-acetamidophenylamine.

Coupling to the 4-Acetamidophenyl Moiety

The final step involves coupling the propanamide-linked quinoxaline to 4-acetamidophenylamine.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃) enables C–N bond formation between aryl halides and amines. If the propanamide intermediate contains a bromine at the para position, this method could attach the 4-acetamidophenyl group with yields >80%.

Direct Amidation

Using DMAP or HATU as activators, the carboxylic acid terminus of the propanamide linker reacts with 4-acetamidophenylamine in dichloromethane (DCM) or DMF. This method avoids metal catalysts and achieves yields of 75–90%.

Purification and Characterization

Post-synthesis purification involves vacuum distillation to recover excess aniline and crystallization from hexane/ethyl acetate. HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity (>98%), while ¹H/¹³C NMR and HRMS validate structural integrity.

Comparative Analysis of Synthetic Routes

MethodKey StepCatalyst/ConditionsYieldPurity
Ullmann + CyclizationQuinoxaline core formationCuI, Cs₂CO₃, DMSO51–90%>98% ee
Bargellini Reaction3,3-DisubstitutionBTEAC, NaOH, CH₂Cl₂33–93%90–95%
Buchwald-HartwigC–N CouplingPd(OAc)₂, Xantphos>80%97%
Direct AmidationPropanamide linkageDMAP, 80–120°C75–90%>98%

Challenges and Optimization Strategies

  • Regioselectivity : Unsymmetrical o-phenylenediamines yield regioisomers. Using electron-withdrawing substituents (e.g., NO₂) improves selectivity (4.7:1 ratio).

  • Racemization : TFA-mediated cyclization preserves enantiopurity (>98% ee).

  • Solvent Recovery : Vacuum distillation at 50–118°C efficiently recovers aniline, reducing waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Induction of apoptosis
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition related to proliferation

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, primarily through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanistic Insights

Research has provided insights into the mechanisms through which N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exerts its effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

A549 Cell Line Study

In a preclinical study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was the induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The findings indicated that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells revealed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation. This suggests a multifaceted approach to its anticancer activity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor signaling, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on molecular features, synthetic efficiency, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties
Target Compound C₂₀H₂₀N₄O₃ ~388.4 4-Methyl-3-oxo-3,4-dihydroquinoxaline 4-Acetamidophenyl propanamide Polar acetamido group enhances solubility; flexible linker for target interaction
N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-...) [] C₂₇H₂₇N₃O₂ 425.5 Same core 3,3-Diphenylpropyl amide Lipophilic substituents improve membrane permeability; higher molecular weight
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) [] C₁₆H₁₅N₅O₃S 357.4 Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl High synthetic yield (94%); cyano group enables further functionalization
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-... (67) [] C₂₆H₃₅N₃O₂ 422.5 4-Oxo-1,4-dihydro-[1,5]-naphthyridine Adamantyl, pentyl Bulky adamantyl group may restrict binding to sterically hindered targets

Key Comparisons:

Core Structure Differences: The target compound and ’s analog share the 4-methyl-3-oxo-quinoxaline core, which is distinct from the naphthyridine () or cyanoacetamide () scaffolds. Quinoxalines offer dual nitrogen atoms for hydrogen bonding, whereas naphthyridines provide a larger aromatic surface for hydrophobic interactions .

Substituent Effects: The 4-acetamidophenyl group in the target compound contrasts with the 3,3-diphenylpropyl group in ’s analog. The former’s acetamido moiety increases polarity (logP ~1.5 estimated), while the latter’s diphenylpropyl group elevates lipophilicity (logP ~5.2), impacting bioavailability and tissue penetration . ’s sulfamoylphenyl and cyano groups introduce acidity (sulfonamide pKa ~10) and electrophilicity, respectively, enabling distinct reactivity profiles .

Synthetic Efficiency: reports high yields (94–95%) for cyanoacetamide derivatives via diazonium coupling, suggesting robust methodology. The target compound’s synthesis likely employs similar amide coupling or nucleophilic substitution, though yields are unspecified . ’s adamantyl-substituted naphthyridine (25% yield) highlights challenges in introducing bulky groups, which may limit scalability .

Potential Biological Implications: The target compound’s acetamido group may target enzymes like kinases or proteases through hydrogen bonding, whereas ’s lipophilic analog could favor membrane-bound targets (e.g., GPCRs).

Research Findings and Data

  • Spectroscopic Signatures: IR: Expected C=O stretches at ~1660 cm⁻¹ (quinoxaline ketone) and ~1650 cm⁻¹ (amide), aligning with ’s data . ¹H-NMR: Aromatic protons (δ 7.2–7.9), acetamido CH₃ (δ 2.1), and exchangeable NH signals (δ 10–12) would dominate .

Biological Activity

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the quinoxaline moiety followed by acylation to introduce the acetamido group. Specific synthetic routes and conditions can vary; however, they generally aim to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing the quinoxaline structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)
N-(4-acetamidophenyl)-...HCT-1167.52
N-(4-acetamidophenyl)-...MCF-75.00
Other quinoxaline derivativesVarious1.9 - 10.0

The above table summarizes the IC50 values of several quinoxaline derivatives against human cancer cell lines, demonstrating their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been reported to inhibit various tyrosine kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics, which is crucial for mitosis .

Case Studies

Several case studies have documented the efficacy of quinoxaline-based compounds in preclinical models:

  • Study on HCT116 Cells : A study demonstrated that a series of quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells, indicating potent antiproliferative effects .
  • MCF-7 Cell Line Analysis : Another investigation reported that compounds related to N-(4-acetamidophenyl)-... showed significant cytotoxic effects against MCF-7 cells (breast cancer), reinforcing the potential for these compounds in breast cancer therapy .

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